(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYETQFBSISQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound follows a modular approach typical for substituted pyrazoles:
- Pyrazole Ring Formation : The pyrazole core is commonly constructed via cyclocondensation reactions of hydrazine derivatives with 1,3-diketones or β-ketoesters. This step establishes the heterocyclic framework essential for further functionalization.
- Introduction of the Thiophene Moiety : The thiophene ring at the 3-position is generally introduced either by using thiophene-substituted diketones in the cyclization step or by cross-coupling reactions (e.g., Suzuki-Miyaura coupling) post-pyrazole formation. The 3-position attachment of thiophene influences electronic and steric properties differently compared to the 2-position isomer.
- N1 Substitution with Cyclopropylmethyl Group : Alkylation of the pyrazole nitrogen with cyclopropylmethyl halides or via reductive amination strategies introduces the cyclopropylmethyl substituent.
- Methanamine Functionalization at C5 : The methanamine group is typically installed by converting a pyrazole-5-carboxaldehyde or pyrazole-5-carbonitrile intermediate to the corresponding amine via reductive amination or reduction reactions.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Pyrazole ring formation | Cyclocondensation | Hydrazine derivatives + 1,3-diketones or β-ketoesters; acidic catalysis (e.g., acetic acid, HCl); solvents like ethanol or methanol; heating (50–100°C) | Acid catalysis facilitates ring closure; regioselectivity depends on substituents |
| 2. Thiophene introduction | Use of thiophene-substituted diketones or Suzuki coupling | Thiophene-boronic acids or halides; Pd catalysts; bases like K2CO3; solvents such as DMF or toluene; inert atmosphere | Position of thiophene attachment affects electronic properties; 3-thiophene is less planar than 2-thiophene |
| 3. N1 alkylation | Alkylation or reductive amination | Cyclopropylmethyl bromide or chloride; base (e.g., NaH, K2CO3); solvents like DMF; or reductive amination with cyclopropylmethyl aldehyde and reducing agents (NaBH3CN) | Alkylation must be controlled to avoid polyalkylation |
| 4. Methanamine installation | Reduction or reductive amination | Reduction of nitrile or aldehyde intermediates using LiAlH4 or NaBH4; or reductive amination with ammonia or amine sources | Purification by chromatography or crystallization |
This general scheme is supported by synthetic strategies reported for closely related pyrazole-thiophene derivatives and analogous compounds.
Challenges and Optimization in Synthesis
- Regioselectivity in Pyrazole Formation: Cyclocondensation often yields mixtures of regioisomers, especially when electron-donating groups like cyclopropylmethyl are present. For example, tosic acid-catalyzed cyclization can produce both 3- and 5-substituted pyrazole isomers, with the desired isomer sometimes formed in low yield (≤10%).
- Side Reactions in Coupling Steps: Buchwald–Hartwig amination and other cross-couplings require fine-tuning of ligands (e.g., replacing tert-butyl XPhos with XPhos), temperature reduction (from 100°C to 75°C), and reaction monitoring to suppress side products and improve yields.
- Purification: Due to the complexity and similarity of side products, purification often involves flash chromatography with solvent gradients (e.g., cyclohexane/ethyl acetate) and crystallization to achieve high purity (>95%).
Analytical Characterization During Preparation
To confirm the structure and purity of intermediates and the final compound, the following techniques are routinely employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm regiochemistry, substituent positions, and purity | 1H and 13C NMR chemical shifts confirm pyrazole ring formation and substituent attachment; 2D NMR (COSY, HSQC) maps proton-carbon correlations |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identify functional groups | Characteristic amine N–H stretches; C–S stretches from thiophene ring |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern | Molecular ion peak consistent with C12H15N3S (233.33 g/mol) and fragmentation confirming substituents |
| X-ray Crystallography | Structural confirmation | Bond lengths (e.g., C–N ~1.40 Å), dihedral angles, and overall molecular geometry |
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the cyclopropylmethyl group at N1 is critical for biological activity in related compounds but complicates regioselectivity during synthesis.
- The thiophene ring at the 3-position affects electronic conjugation differently than the 2-position isomer, influencing the compound’s chemical behavior and potential applications.
- Industrial-scale synthesis data are limited, but general batch and flow chemistry methods with automated reactors and advanced purification are suggested for scale-up.
- No direct literature reports on the exact synthetic route for this compound were found; however, the preparation methods are inferred from closely related pyrazole-thiophene derivatives and standard organic synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. Studies have shown that (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine exhibits cytotoxic effects against various cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in human breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, which is crucial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
Recent studies have also assessed the antimicrobial properties of this pyrazole derivative. The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has been explored in the field of organic electronics. Its application in organic light-emitting diodes (OLEDs) has been researched, where it serves as a potential electron transport layer material .
2. Photovoltaic Devices
The compound's ability to form stable thin films makes it suitable for use in photovoltaic devices. Studies suggest that incorporating this compound into solar cell designs can enhance charge mobility and overall device efficiency .
Agricultural Chemistry Applications
1. Pesticide Development
The structural features of this compound lend themselves to the development of novel pesticides. Its efficacy against specific pests has been documented, showcasing its potential as a bioactive agent in crop protection strategies .
2. Plant Growth Regulation
Research has indicated that this compound can influence plant growth patterns, acting as a growth regulator. Its application could lead to improved yield and resilience in various crops under stress conditions .
Case Studies
Mechanism of Action
The mechanism of action of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The cyclopropylmethyl group in the target compound increases molecular weight and lipophilicity compared to methyl or propargyl substituents . Thiophen-3-yl (target) vs. thiophen-2-yl (): The 3-position on thiophene may alter electronic distribution and steric accessibility compared to the 2-position, influencing receptor interactions . N-Methylation () enhances lipophilicity but reduces hydrogen-bonding capacity compared to the primary amine in the target compound .
Molecular Weight Trends :
- The target compound (232.07 g/mol) is heavier than phenyl (173.22 g/mol) or methyl-substituted analogs (193.27 g/mol) due to the cyclopropyl and thiophene groups .
- The hydrochloride salt in increases molecular weight significantly (278.66 g/mol) due to the addition of chlorine and trifluoromethyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. For example, describes multi-step syntheses using nucleophilic substitution (e.g., cyclopropylmethylation) and cyclization reactions. Key steps include:
- Cyclopropylmethylation : Reacting cyanopyrazoles with cyclopropylmethyl halides under basic conditions (e.g., NaOH, triethylamine) to install the cyclopropylmethyl group.
- Thiophene Incorporation : Suzuki-Miyaura coupling or direct substitution with thiophen-3-yl boronic acids.
- Yield Optimization : Use of catalysts (e.g., Pd for cross-couplings) and temperature control (e.g., reflux in ethanol for 12–24 hours). Purification via column chromatography or recrystallization improves purity .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Analytical Techniques :
- 1H-NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
- TLC : Monitor reaction progress using silica plates and UV visualization.
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Purity Criteria : ≥95% purity by HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported CYP enzyme inhibition data for pyrazole-based methanamines?
- Methodological Answer :
- Inhibition Assays : Compare IC50 values using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2A6, CYP3A4). highlights that structurally similar compounds (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine) show selectivity for CYP2A5.
- Data Reconciliation :
- Substrate Competition : Test inhibition in the presence of prototypic substrates (e.g., coumarin for CYP2A6).
- Metabolite Profiling : Use LC-MS to identify off-target metabolites.
- Computational Modeling : Dock the compound into CYP2A6 and CYP3A4 active sites to predict binding affinities .
Q. How can researchers design in vitro assays to evaluate the antileukemic potential of this compound, given structural similarities to active pyrazoline derivatives?
- Methodological Answer :
- Cell Lines : Use HL-60 and K562 leukemia cells (see for analogous pyrazolines).
- Apoptosis Assays :
- Caspase-3 Activation : Measure via fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Annexin V/PI Staining : Quantify apoptotic cells using flow cytometry.
- Dose-Response Curves : Determine IC50 values (72-hour exposure, MTT assay). Compare to reference drugs (e.g., imatinib) .
Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic vs. cellular activity data for this compound?
- Methodological Answer :
- Mechanistic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible CYP binding.
- Membrane Permeability : Assess cellular uptake (e.g., PAMPA assay) to determine if poor bioavailability explains weak cellular activity despite strong enzymatic inhibition.
- Metabolic Stability : Incubate with HLMs to identify rapid degradation pathways (e.g., oxidation at the cyclopropyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
